8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1,2,4-triazole ring and at the 8-position with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group. The benzodioxine sulfonyl moiety introduces oxygen-rich aromaticity, which may enhance solubility and metabolic stability compared to purely hydrocarbon substituents. The triazole group contributes hydrogen-bonding capacity, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-26(23,15-3-4-16-17(9-15)25-6-5-24-16)21-12-1-2-13(21)8-14(7-12)20-11-18-10-19-20/h3-4,9-14H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFLZTKGBVTKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's structure features a bicyclic framework with a benzodioxine moiety and a triazole ring, which are known to contribute to various biological activities. The molecular formula is CHNOS, with a molecular weight of approximately 350.39 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing benzodioxole derivatives exhibit significant anticancer properties. For instance, research demonstrated that related benzodioxole compounds effectively inhibit cell proliferation in various cancer cell lines. In particular, one study highlighted that specific derivatives reduced the secretion of alpha-fetoprotein (α-FP) in Hep3B liver cancer cells significantly compared to untreated controls .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | G2-M phase arrest |
| Doxorubicin | Hep3B | 7.4 | DNA intercalation |
These findings suggest that the compound may induce cell cycle arrest similar to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound's benzodioxole structure is associated with antimicrobial activity. Studies have shown that derivatives of benzodioxole possess broad-spectrum antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzodioxole Derivative 1 | E. coli | 32 µg/mL |
| Benzodioxole Derivative 2 | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research indicates that benzodioxole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, suggesting a role in managing inflammatory conditions .
Case Studies
A case study involving the synthesis and evaluation of benzodioxole derivatives highlighted the promising biological activities of these compounds. The study reported significant reductions in inflammatory markers and enhanced antioxidant activity when tested in vitro against reactive oxygen species (ROS) .
Table 3: Biological Activities in Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane exhibit significant antimicrobial properties. The triazole moiety is particularly known for its effectiveness against fungal infections, making derivatives of this compound potential candidates for developing new antifungal agents .
Anticancer Potential
Recent studies have suggested that the incorporation of a benzodioxine sulfonyl group can enhance the cytotoxic effects of the compound against various cancer cell lines. Research is ongoing to determine the specific mechanisms through which this compound induces apoptosis in cancer cells .
Neuropharmacology
The compound's structural characteristics suggest possible interactions with neurotransmitter systems. Preliminary studies indicate potential applications in treating neurodegenerative diseases by modulating synaptic transmission and neuroprotection .
Case Study 1: Antifungal Activity
A study conducted on derivatives of the compound demonstrated potent antifungal activity against Candida albicans. The sulfonyl group was found to play a crucial role in enhancing membrane permeability, allowing for increased efficacy against fungal cell walls.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. Further research is required to optimize its structure for improved selectivity and reduced toxicity to normal cells.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the 8-azabicyclo[3.2.1]octane core and sulfonyl/triazole substituents, enabling comparative analysis:
Compound A : 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- CAS No.: 2320851-67-8
- Empirical Formula : C₁₅H₁₇BrN₄O₂S
- Molecular Weight : 397.29 g/mol
- Structure : Features a 2-bromophenylsulfonyl group instead of benzodioxine sulfonyl .
Compound B : Ethyl 8-benzyl-8-aza-bicyclo[3.2.1]octane-3-carboxylate
Comparative Analysis
Table 1: Structural and Physicochemical Properties
*Calculated based on structural similarity to Compound A.
Key Observations :
Substituent Effects: The benzodioxine sulfonyl group in the target compound introduces two ether oxygens, likely increasing polarity and aqueous solubility compared to Compound A’s bromophenyl group. However, the bromine in Compound A may enhance lipophilicity and membrane permeability.
Compound B’s lower molecular weight (259 g/mol) reflects its simpler substituents but limits functional diversity.
Therapeutic Implications: Compound A’s bromophenyl group may confer halogen-bonding interactions, useful in targeting hydrophobic enzyme pockets. Compound B’s ester group is typically metabolically labile, limiting its utility in drug design compared to sulfonamides or triazoles.
Research Findings and Hypotheses
- Synthetic Accessibility : The benzodioxine sulfonyl group may complicate synthesis due to its fused oxygenated ring system, whereas Compound A’s bromophenyl sulfonyl group is synthetically straightforward .
- Biological Activity : Triazole-containing analogs (e.g., Compound A) are often explored for antifungal or antiviral activity. The target compound’s benzodioxine moiety could modulate selectivity for oxidative environments, such as those in bacterial biofilms .
Q & A
Q. What are the recommended synthetic routes for preparing this bicyclic sulfonamide-triazole hybrid compound?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, leveraging bicyclic core formation followed by sulfonylation and triazole substitution. For example:
- Bicyclo[3.2.1]octane core : Radical cyclization methods using tributyltin hydride (AIBN-initiated) have been effective for related azabicyclo structures, achieving high diastereocontrol (>99%) .
- Sulfonylation : Reacting the bicyclic amine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,4-triazole attachment .
Key validation: Monitor intermediates via LC-MS and confirm final structure using NMR and HRMS.
Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?
Methodological Answer: Discrepancies in stereochemistry (e.g., endo vs. exo isomers) arise from reaction conditions. Strategies include:
- Chiral chromatography : Separate diastereomers using chiral stationary phases (CSPs) with hexane/IPA gradients .
- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment .
- Computational modeling : DFT calculations (e.g., Gaussian) predict thermodynamic stability of isomers, guiding synthetic optimization .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
Methodological Answer: Use a split-split-plot design to evaluate stability across variables:
- Factors : pH (4–9), temperature (25–37°C), and biological matrices (plasma, liver microsomes) .
- Analytical tools : HPLC-UV/MS for degradation profiling; NMR (if fluorinated analogs exist) for real-time monitoring .
- Data interpretation : Apply ANOVA to identify significant degradation pathways (e.g., sulfonamide hydrolysis vs. triazole oxidation) .
Q. How can researchers address contradictions in biological activity data across in vitro vs. in vivo models?
Methodological Answer: Contradictions often stem from pharmacokinetic (PK) variability. Mitigate via:
- Metabolic profiling : Use LC-QTOF-MS to identify metabolites in liver microsomes; compare with in vivo plasma samples .
- Permeability assays : Caco-2 cell monolayers assess intestinal absorption; correlate with in vivo bioavailability .
- Dose-response modeling : Apply Hill equations to reconcile EC differences between cell-based assays and animal models .
Q. What advanced techniques validate the compound’s interaction with target proteins (e.g., enzymes/receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics () in real-time using immobilized protein targets .
- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution (e.g., triazole coordination with catalytic residues) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GROMACS) to predict residence time and allosteric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
